Product packaging for Methyl benzyl-L-valinate(Cat. No.:CAS No. 40216-62-4)

Methyl benzyl-L-valinate

Cat. No.: B613215
CAS No.: 40216-62-4
M. Wt: 221,30*36,46 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Advanced Organic Synthesis and Chirality

The primary significance of Methyl benzyl-L-valinate and its derivatives lies in their application as intermediates in advanced organic synthesis. The inherent chirality of the L-valine backbone is a crucial feature, allowing for its use in asymmetric synthesis, where the control of stereochemistry is paramount. A prominent example of its utility is found in the synthesis of complex pharmaceuticals. A derivative, Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, serves as a key intermediate in the industrial synthesis of Valsartan (B143634), a widely used antihypertensive drug. nih.govresearchgate.netderpharmachemica.com This application underscores the compound's role in creating high-value, life-saving medicines.

Furthermore, the principle of using valine's chirality is well-established in foundational synthetic methodologies. The Schöllkopf method, a classic approach for the asymmetric synthesis of amino acids, utilizes a bislactim ether derived from L-valine as a chiral auxiliary. wikipedia.org In this method, the bulky isopropyl group of the valine residue effectively shields one face of a carbanionic center, directing incoming electrophiles to the opposite face with high stereoselectivity. wikipedia.org This process typically achieves enantiomeric excesses (ee) greater than 95%, demonstrating the power of valine derivatives in controlling molecular chirality. wikipedia.orgtandfonline.com

Historical Context of Valine Ester Derivatives in Chemical Research

The story of valine ester derivatives is deeply intertwined with the history of peptide chemistry. The quest to synthesize peptides in the laboratory began in the late 19th and early 20th centuries with the work of pioneers like Curtius and Fischer. masterorganicchemistry.com A major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzoxy (Cbz or Z) group as a protecting group for the amine function of amino acids. wikipedia.org This discovery was revolutionary because the Cbz group could be removed under mild conditions (hydrogenolysis) without breaking the newly formed peptide bond, a critical challenge at the time. wikipedia.org

This development made benzyl (B1604629) esters, like the benzyl portion of this compound, essential tools for protecting the carboxylic acid end of the amino acid. The use of ester protecting groups became a cornerstone of solution-phase peptide synthesis and was later adapted for the solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield in the 1960s, a technology that revolutionized the field and earned him the Nobel Prize. mdpi.comirb.hr Protecting groups are vital for preventing unwanted side reactions and, crucially, for minimizing racemization at the chiral center of the amino acid during the chemically demanding step of peptide bond formation. wikipedia.orgmdpi.com

Scope and Research Focus within Modern Chemical Science

In contemporary chemical science, the focus has expanded beyond peptide synthesis to the use of amino acid derivatives in a broader range of applications. Research continues to seek more efficient and versatile synthetic methods. A key area of investigation is the development of novel catalytic systems for the N-alkylation and N-arylation of amino acid esters, aiming for high yields and the preservation of stereochemical integrity. nih.gov

Multicomponent reactions (MCRs), which allow the formation of complex products from three or more starting materials in a single step, are another major research frontier. The Ugi reaction, for instance, is a powerful MCR for generating peptide-like structures. The use of chiral amino acid esters, including valine derivatives, in these reactions to induce diastereoselectivity is an active area of study, although achieving high levels of stereocontrol remains a challenge. thieme-connect.denih.govd-nb.info The synthesis of non-proteinogenic (unnatural) amino acids, which are valuable probes for biochemical studies and components of novel pharmaceuticals, also drives the continued development of synthetic methods based on chiral building blocks like this compound.

Data and Findings

To provide a clearer picture of the compound's characteristics and applications, the following data tables summarize its physical properties and key research findings.

Physicochemical Properties of this compound

Experimentally determined physicochemical data for this compound is not widely available in the cited literature. The table below presents computed data from established chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.29 g/mol
XLogP3-AA (Computed) 2.6
Topological Polar Surface Area 38.3 Ų
CAS Number 40216-62-4

Note: The properties listed are computationally derived and may differ from experimental values.

Detailed Research Findings

The utility of this compound and its derivatives is demonstrated in various stereoselective synthetic applications. The following table highlights specific examples from the research literature.

ApplicationReactionSubstrate/AuxiliaryResultYield/SelectivitySource
Pharmaceutical Synthesis N-benzylationMethyl N-pentanoyl-L-valinateIntermediate for Valsartan70% Yield nih.govresearchgate.netderpharmachemica.com
Asymmetric Synthesis Schöllkopf AlkylationBislactim ether of cyclo(L-Val-Gly)Chiral α-amino acids>95% ee wikipedia.org
Multicomponent Reaction Ugi ReactionL-Valine3-Substituted DMAP derivative84:16 d.r. nih.gov
Multicomponent Reaction Ugi ReactionL-Valine2-Substituted DMAP derivative63:37 d.r. nih.gov
Asymmetric Synthesis AlkylationBislactim ether of cyclo(D-Val-Gly)N-Fmoc-3-azide-4-fluoro-L-phenylalanine82% Yield, Single Diastereomer tandfonline.com

ee = enantiomeric excess; d.r. = diastereomeric ratio

Compound Nomenclature

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2*HCl B613215 Methyl benzyl-L-valinate CAS No. 40216-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUIOAXMANYSCA-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Methyl Benzyl L Valinate

Fundamental Chemical Transformations

The chemical behavior of methyl benzyl-L-valinate is characterized by the reactivity of its constituent functional groups: the secondary amine, the methyl ester, and the benzyl (B1604629) group. These sites allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Pathways of the Amino Ester Moiety

The amino ester moiety of this compound can undergo oxidation through several pathways, often targeting the nitrogen atom and the adjacent benzylic position. The specific products formed depend on the oxidizing agent and reaction conditions employed.

One common oxidative transformation is the debenzylation of the N-benzyl group. researchgate.netresearchgate.netacs.org This can be achieved using various reagents, including laccase in the presence of a mediator like TEMPO, which facilitates the oxidation of the benzylic C-H bond. researchgate.netuniovi.es The mechanism typically involves the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the debenzylated amino ester and benzaldehyde (B42025). uniovi.es Other oxidative systems, such as those employing alkali metal bromides, can also promote the efficient debenzylation of N-benzyl amides and ethers. acs.org

The choice of oxidant can influence the chemoselectivity of the reaction. For instance, some enzymatic systems have shown remarkable selectivity for the N-benzyl group even in the presence of other oxidizable functionalities like alcohols. uniovi.es This selectivity is crucial for synthetic applications where specific deprotection is required without affecting other parts of the molecule.

Oxidant/SystemTarget SiteMajor Product(s)Reference
Laccase/TEMPON-benzyl groupMethyl L-valinate, Benzaldehyde uniovi.es
Alkali Metal BromideN-benzyl groupDebenzylated amide/amine acs.org
Ceric Ammonium (B1175870) Nitrate (CAN)N-benzyl groupDebenzylated amine researchgate.net

Reduction Reactions to Corresponding Alcohol Derivatives

The ester functionality of this compound can be reduced to the corresponding alcohol, (S)-2-(benzylamino)-3-methylbutan-1-ol, using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the methyl ester to a primary alcohol. This reaction is a standard procedure in organic synthesis for the conversion of esters to alcohols. wikipedia.org

The reduction process involves the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol after an aqueous workup.

It is important to note that the conditions required for ester reduction are generally harsh and can potentially affect other functional groups within the molecule if not properly controlled. However, the benzyl group on the nitrogen is typically stable under these conditions.

Reducing AgentFunctional Group ReducedProductReference
Lithium Aluminum Hydride (LiAlH₄)Methyl Ester(S)-2-(benzylamino)-3-methylbutan-1-ol

Nucleophilic Substitution at the Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic substitution reactions, where the methoxy group acts as a leaving group. bits-pilani.ac.in A common example of this is hydrolysis, where the ester is converted back to the corresponding carboxylic acid, N-benzyl-L-valine, typically under basic conditions using an aqueous solution of a hydroxide (B78521) salt like sodium hydroxide. Another significant nucleophilic substitution is aminolysis, the reaction of the ester with an amine to form an amide. rsc.orgresearchgate.net

Aminolysis is a key reaction in peptide synthesis, where the ester of one amino acid reacts with the amino group of another to form a peptide bond. researchgate.net The reactivity of methyl and benzyl esters in aminolysis can be influenced by catalysts. For instance, 6-halo-2-pyridones have been shown to catalyze the aminolysis of these esters, enabling the formation of dipeptides with high enantiomeric purity. rsc.org The proposed mechanism involves the catalyst activating both the ester and the amine through hydrogen bonding. rsc.org Lipases are also known to catalyze the aminolysis of benzyl esters. researchgate.net

NucleophileReaction TypeProductReference
Hydroxide (e.g., NaOH)HydrolysisN-benzyl-L-valine
Amine (R'-NH₂)AminolysisN-benzyl-L-valinamide derivative rsc.orgresearchgate.net

Role in Protecting Group Chemistry

In the multistep synthesis of complex molecules like peptides, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. This strategy is known as protecting group chemistry. wikipedia.org this compound incorporates a key protecting group, the benzyl ester, which plays a crucial role in amino acid and peptide chemistry.

Benzyl Ester as a Carboxyl Protecting Group in Amino Acid Chemistry

The benzyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids during peptide synthesis. wikipedia.orglibretexts.orgthermofisher.com In the context of this compound, if the methyl group were replaced by a benzyl group (forming benzyl N-benzyl-L-valinate), the benzyl ester would serve to protect the C-terminus of the valine residue. This protection prevents the carboxyl group from reacting while the N-terminus is involved in peptide bond formation. libretexts.org

The use of benzyl esters is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS). wikipedia.org In this approach, the N-terminus is protected by a Boc (tert-butoxycarbonyl) group, while side-chain functional groups and the C-terminus are protected by benzyl-based groups. wikipedia.orgub.edu The benzyl ester is favored due to its stability under the conditions required for the removal of the temporary N-terminal protecting group. tandfonline.com

The synthesis of amino acid benzyl esters can be achieved through standard esterification methods, such as reacting the amino acid with benzyl alcohol in the presence of an acid catalyst. gcwgandhinagar.com

Conditions and Mechanisms for Selective Deprotection

A key advantage of using the benzyl ester as a protecting group is the availability of specific and mild methods for its removal once its protective role is complete. rsc.org The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis. wikipedia.orgacsgcipr.orgvaia.com

This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas (H₂). acsgcipr.orgresearchgate.netrsc.org The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium surface, followed by reaction with hydrogen, which cleaves the bond and releases the free carboxylic acid and toluene (B28343). vaia.com This method is highly selective and generally does not affect other common protecting groups like Boc or Fmoc, making it an example of orthogonal protection. wikipedia.org

Alternative hydrogen sources for catalytic transfer hydrogenation can also be used, such as tetrahydroxydiboron. researchgate.net Besides hydrogenolysis, benzyl esters can also be cleaved under other conditions, such as with bis(tributyltin) oxide, although this method may have limitations depending on the presence of other sensitive groups. rsc.org

Deprotection MethodReagentsMechanismKey FeaturesReference
Catalytic HydrogenolysisH₂, Pd/CCleavage of the benzylic C-O bond via a palladium catalyst.Mild, highly selective, produces toluene as a byproduct. wikipedia.orgacsgcipr.orgvaia.com
Catalytic Transfer HydrogenationTetrahydroxydiboron, Pd catalystTransfer of hydrogen from a donor molecule.Avoids the use of gaseous hydrogen. researchgate.net
Chemical CleavageBis(tributyltin) oxideNucleophilic attack on the ester.Chemoselective, but may affect other protecting groups. rsc.org

Stereochemical Control and Induction Mechanisms

The inherent chirality of this compound, derived from the L-valine amino acid, makes it a valuable component in the field of asymmetric synthesis. The spatial arrangement of the substituents around its stereocenter plays a critical role in directing the stereochemical outcome of reactions, a phenomenon central to stereochemical control. This control is achieved through mechanisms of diastereoselection and enantioselection, which are guided by the principles of chiral recognition and induction.

Principles of Diastereoselection and Enantioselection in Reactions

Stereochemistry is a fundamental aspect of organic chemistry that studies the spatial arrangement of atoms within molecules and its effect on chemical and physical properties. researchgate.net In synthesis, controlling this three-dimensional arrangement is crucial, particularly in the production of pharmaceuticals and other bioactive molecules where a specific stereoisomer is often responsible for the desired activity. researchgate.netnih.gov The two primary strategies for achieving this control are diastereoselection and enantioselection.

Diastereoselection refers to the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, which often allows for their separation by standard laboratory techniques like chromatography or crystallization. open.ac.uk A common strategy to achieve diastereoselectivity is the use of a chiral auxiliary—a chiral moiety that is temporarily incorporated into an achiral substrate to direct the stereochemical course of a reaction. researchgate.netopen.ac.uk After the reaction, the auxiliary can be removed, having imparted its chirality to the product. open.ac.uk

A classic example of this principle is the Schöllkopf method for the asymmetric synthesis of α-amino acids. In this approach, a bislactim ether is formed from a diketopiperazine containing a chiral auxiliary, such as methyl L-valinate. open.ac.uk The bulky isopropyl group of the valinate shields one face of the nearly planar dihydropyrazine (B8608421) anion formed after deprotonation. open.ac.uk Consequently, an incoming electrophile (e.g., an alkyl halide) preferentially attacks from the less sterically hindered face, leading to a high degree of diastereoselectivity in the alkylation step. open.ac.uk Subsequent acid hydrolysis cleaves the heterocyclic ring, yielding the new α-amino acid and recovering the original chiral auxiliary (methyl L-valinate). open.ac.uk

Table 1: Diastereoselective Alkylation via Schöllkopf Method This table illustrates the principle of using a chiral auxiliary derived from L-valine to control stereochemistry, as described in the Schöllkopf method.

Starting MaterialChiral AuxiliaryReactionProduct (after hydrolysis)Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
cyclo-(L-Val-Gly) Bislactim EtherL-Valine1. Deprotonation (n-BuLi) 2. Alkylation (R-X) 3. Hydrolysis(R)-α-Amino Acid Methyl EsterHigh (e.g., 91-95% ee for R=Phenyl) open.ac.uk

Enantioselection , on the other hand, involves the selective formation of one enantiomer over its mirror image. This is most commonly achieved through asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomeric product. researchgate.net The catalyst can be a metal complex with a chiral ligand or a purely organic molecule (organocatalyst). researchgate.netnih.gov

For instance, derivatives of valine have been employed in highly enantioselective catalytic reactions. In one study, a salt derived from tert-butyl valinate and a chiral phosphoric acid (TRIP) was used to catalyze the conjugate transfer hydrogenation of α,β-unsaturated ketones with high efficiency and enantioselectivity. organic-chemistry.org Similarly, a ternary catalyst system involving a chiral aldehyde, a palladium species, and a Lewis acid has been developed for the asymmetric α-benzylation of N-unprotected amino acid esters. nih.gov Although ethyl valinate itself was not a suitable substrate under the optimized conditions for some reactions, the study demonstrates how a combination of catalysts can generate an active chiral enolate and control the enantioselectivity of the benzylation process. nih.gov The key to this control lies in the formation of a specific transition state assembly dictated by the chiral catalyst. nih.gov

Investigation of Chiral Recognition and Induction Models

The effectiveness of stereochemical control hinges on the phenomenon of chiral recognition: the ability of a chiral molecule (the host or catalyst) to differentiate between the enantiomers or diastereotopic faces of another molecule (the guest or substrate). mdpi.comethernet.edu.et This recognition is governed by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, metal coordination, π–π stacking, and steric repulsion. mdpi.com

Investigations into these interactions provide models that explain and predict the stereochemical outcomes of reactions. For example, the high diastereoselectivity of the Schöllkopf synthesis is explained by a steric induction model. The isopropyl group of the L-valinate auxiliary acts as a steric shield, blocking one face of the reactive intermediate and directing the incoming reagent to the opposite face. open.ac.uk This model highlights the critical role of steric hindrance in chiral induction. open.ac.uk

More complex models emerge from studies of host-guest chemistry. A glucose-based macrocyclic receptor was shown to enantioselectively bind various amino acid methyl esters, including L-valine methyl ester (H-L-Val-OMe), in solution. nih.gov Detailed NMR analysis and computational modeling proposed a binding mode where the ammonium cation of the guest is bound by the host's tetraethylene glycol unit through a combination of Coulombic forces and hydrogen bonds. nih.gov Simultaneously, the carbonyl oxygen of the methyl ester forms a hydrogen bond with a hydroxyl group on the glucose scaffold. nih.gov

In this specific orientation for the L-enantiomer, the bulky isopropyl side chain of valine is exposed to the solvent. nih.gov However, for the D-enantiomer to establish the same stabilizing interactions, its isopropyl group would be forced towards the glucopyranose ring, resulting in significant steric repulsion. nih.gov This unfavorable steric clash destabilizes the complex with the D-enantiomer, leading to selective recognition of the L-enantiomer. nih.gov

Table 2: Proposed Chiral Recognition Model for Valine Methyl Ester This table summarizes the key interactions involved in the enantioselective binding of L-valine methyl ester by a chiral host, demonstrating the principles of chiral recognition.

Interaction TypeHost MoietyGuest MoietyRole in RecognitionReference
Coulombic & H-BondingTetraethylene Glycol UnitAmmonium Cation (R-NH3+)Primary binding force, anchors the guest. nih.gov
Hydrogen BondingGlucopyranose 6-OHCarbonyl Oxygen (C=O)Secondary interaction, stabilizes the complex. nih.gov
Steric RepulsionGlucopyranose RingIsopropyl Side ChainKey differentiating factor; destabilizes the D-enantiomer complex. nih.gov

These models, which combine attractive forces (like hydrogen bonds) and repulsive forces (steric hindrance), are fundamental to understanding how chiral information is transferred from an auxiliary or a catalyst to a substrate. mdpi.comnih.gov In the context of reactions involving this compound, the benzyl group can also participate in crucial π-π interactions with aromatic rings in a catalyst or receptor, while the chiral methyl group can occupy specific lipophilic pockets, further rigidifying the transition state and enhancing stereochemical control. nih.gov The interplay of these varied interactions ultimately dictates the efficiency and direction of asymmetric induction. mdpi.com

Applications of Methyl Benzyl L Valinate in Advanced Synthetic Strategies

As a Chiral Building Block in Organic Synthesis

The fundamental structure of methyl benzyl-L-valinate, containing a stereochemically defined isopropyl group, provides a robust starting point for introducing chirality into larger molecules. Chemists utilize this pre-existing stereocenter to build complex molecular architectures with a high degree of stereocontrol.

This compound is frequently employed as a foundational element in the total synthesis of pharmaceuticals and other biologically active compounds. Its utility lies in its ability to be incorporated early in a synthetic sequence, with its stereocenter guiding the formation of subsequent chiral centers.

A prominent example is its use as an intermediate in the synthesis of the angiotensin II receptor blocker, Valsartan (B143634). rsc.org The synthesis begins with L-valine methyl ester hydrochloride, which is acylated and then benzylated to form a key intermediate, methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate. rsc.org This step establishes the core stereochemistry derived from valine that is essential for the drug's therapeutic activity. The synthesis showcases how the valinate scaffold serves as a crucial building block for intricate molecular targets. rsc.org

Similarly, derivatives of this compound are used to construct other complex molecules. For instance, it is a precursor for compounds like Benzyl (B1604629) N-{[2′-(1-Benzyl-1H-tetrazol-5-yl)-1,1′-biphenyl-4-yl]methyl}-l-valinate, demonstrating its role in assembling elaborate heterocyclic and biaryl systems. thieme-connect.de These applications underscore the compound's value as a reliable source of chirality for creating stereospecific pharmaceutical intermediates and novel molecular entities. vulcanchem.com

Table 1: Key Intermediates in Valsartan Synthesis Derived from L-Valine Methyl Ester

Starting Material Key Intermediate Application Reference
L-Valine methyl ester hydrochloride Methyl N-pentanoyl-L-valinate Acylation of the amino group rsc.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net These reactions are prized for their efficiency and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov

Amino acid esters like this compound are excellent substrates for MCRs such as the Ugi and Passerini reactions. nih.govacs.org By participating in these reactions, the valinate derivative can introduce its chiral scaffold, an amino group, and an ester functionality into the final product simultaneously. This strategy provides rapid access to diverse and complex heterocyclic and peptide-like structures with inherent stereochemistry. nih.gov The ability to use this compound in MCRs makes it a valuable asset in diversity-oriented synthesis, a field focused on creating broad collections of molecules for biological screening and drug discovery. nih.gov

Role as a Chiral Auxiliary in Asymmetric Transformations

Beyond serving as a permanent part of a target molecule's structure, this compound and its parent compound, L-valine, can function as a chiral auxiliary. A chiral auxiliary is a group that is temporarily attached to a molecule to control the stereochemical outcome of a reaction, after which it is removed and can often be recovered. wikipedia.org

The chiral center of the valinate moiety can exert significant steric influence on a reacting molecule, directing incoming reagents to attack from a specific face and thereby creating a new stereocenter with a predictable configuration.

A classic example is the Schöllkopf bislactim ether method for the asymmetric synthesis of α-amino acids. researchgate.net In this strategy, a diketopiperazine made from L-valine and glycine (B1666218) is O-benzylated to form a bisbenzyl bislactim ether. The chiral center of the valine residue directs the stereoselective alkylation of the glycine unit. After alkylation, acidic hydrolysis cleaves the product to yield a new, enantiomerically enriched D-amino acid ester, while recovering the chiral auxiliary, benzyl L-valinate. researchgate.net This method demonstrates how the valinate structure can effectively control stereochemistry, achieving high diastereomeric excess. researchgate.net

Another approach involves the condensation of L-valine methyl ester with an aldehyde to form a chiral imine. rsc.org This imine can then undergo diastereoselective alkylation reactions, where the bulky isopropyl group of the valine directs the approach of the electrophile, leading to a high degree of stereocontrol in the final product. rsc.org

Table 2: Diastereoselective Alkylation via Schöllkopf Method Using a Valine-Derived Auxiliary

Electrophile Product after Alkylation and Hydrolysis Diastereomeric Excess (d.e.) of Alkylation Step Reference

Derivatives of this compound are also used to create chiral ligands for transition metal catalysts. These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to perform asymmetric transformations.

For example, chiral imines synthesized from L-valine can be complexed with metals like cobalt. medcraveonline.com These chiral cobalt complexes have been shown to be effective catalysts for the asymmetric Henry (nitro-aldol) reaction between benzaldehyde (B42025) and nitromethane, producing the chiral nitro-aldol product in excellent yield and enantiomeric excess. medcraveonline.com In such cases, the L-valine derivative is a critical component of the catalyst that is responsible for inducing the stereoselectivity of the reaction. medcraveonline.com This application extends the utility of the valinate scaffold from a stoichiometric reagent to a component of a recyclable, catalytic system for asymmetric synthesis.

Contributions to Peptide Synthesis Technologies

In the intricate, multi-step process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions. libretexts.org this compound is effectively a doubly protected version of L-valine, and its components are well-suited for this purpose.

The benzyl group on the nitrogen atom serves as a robust N-terminal protecting group, preventing the amine from engaging in undesired coupling reactions. vulcanchem.com This group can be cleanly removed under mild conditions via catalytic hydrogenolysis, a process that typically does not affect other sensitive functional groups within the peptide chain. vulcanchem.comlibretexts.org

Simultaneously, the methyl ester protects the carboxylic acid C-terminus. vulcanchem.com This prevents the carboxyl group from reacting out of turn and can be selectively hydrolyzed, often with a mild base, to regenerate the carboxylic acid for subsequent coupling to the next amino acid in the sequence. vulcanchem.comlibretexts.org The use of this compound as a protected building block thus facilitates the controlled, stepwise assembly of peptide chains, a cornerstone of both solution-phase and solid-phase peptide synthesis. vulcanchem.com

Advanced Spectroscopic and Computational Characterization of Methyl Benzyl L Valinate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, allowing for the detailed elucidation of molecular structure and connectivity. For a molecule like Methyl benzyl-L-valinate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and High-Resolution Mass Spectrometry (HRMS) offers a complete picture of its structural identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. auremn.org.br By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants in ¹H and ¹³C NMR spectra, each unique proton and carbon atom in this compound can be assigned.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region (approx. δ 7.3 ppm), while the aliphatic protons of the valine and methyl ester groups appear further upfield. rsc.org The ¹³C NMR spectrum similarly distinguishes each carbon atom, from the carbonyl carbon of the ester group to the distinct carbons of the benzyl and valine moieties. nih.govthieme-connect.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
Atom TypeAssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AromaticC₆H₅-~7.3 (multiplet)~127-139
Benzylic-CH₂-Ph~3.8 (singlet or doublet of doublets)~51
Ester Methyl-OCH₃~3.7 (singlet)~52
Alpha-Proton/Carbonα-CH~3.1 (doublet)~65
Beta-Proton/Carbonβ-CH~2.1 (multiplet)~31
Gamma-Protons/Carbonsγ-CH₃ (x2)~0.9 (doublet)~18, ~19
AmineN-HVariable (broad singlet)N/A
CarbonylC=ON/A~174

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously confirming the molecule's connectivity. A COSY spectrum reveals correlations between coupled protons (e.g., between the α-CH and β-CH of the valine residue), while an HSQC spectrum maps each proton directly to its attached carbon atom. ugm.ac.idresearchgate.net

Conformational Analysis: The molecule is not static; it undergoes rapid rotation around its single bonds, leading to a population of different conformers (rotamers). NMR provides data that is a weighted average of these conformers. auremn.org.br By analyzing vicinal coupling constants (³J) and comparing them to values predicted by theoretical calculations (like DFT), the preferred conformation or the equilibrium between different conformers in solution can be determined. auremn.org.br

Infrared (IR) and the complementary Raman spectroscopy probe the vibrational modes of a molecule. unl.edu The number of fundamental vibrations is governed by the 3N-6 rule for non-linear molecules, where N is the number of atoms. unl.edu Each functional group exhibits characteristic absorption frequencies, making these techniques excellent for structural confirmation.

Key vibrational modes for this compound include:

N-H Stretch: A moderate absorption in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption characteristic of the ester carbonyl group is expected in the 1730-1750 cm⁻¹ range. rsc.orglibretexts.org

C=C Stretches: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. mdpi.com

C-O Stretch: The ester C-O bonds produce strong absorptions in the 1000-1300 cm⁻¹ range.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchSecondary Amine3300 - 3500Moderate
C-H Stretch (sp²)Aromatic Ring3000 - 3100Moderate
C-H Stretch (sp³)Alkyl Groups2850 - 2960Moderate-Strong
C=O StretchEster1730 - 1750Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Variable
C-O StretchEster1000 - 1300Strong

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of a molecule's elemental composition and confirmation of its molecular formula. uci.edubioanalysis-zone.com For this compound (C₁₃H₁₉NO₂), the calculated exact mass is 221.14158 Da. nih.gov An HRMS measurement yielding a value within a few parts per million of this calculated mass provides unambiguous confirmation of the molecular formula.

In addition to the molecular ion peak, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways for this compound would involve cleavage at the weakest bonds or the formation of stable carbocations. libretexts.org

Table 3: Predicted High-Resolution Mass Spectrometry Fragments for this compound.
Fragment FormulaLost Neutral FragmentPredicted m/zDescription
[C₁₃H₁₉NO₂]⁺•-221.1416Molecular Ion
[C₁₂H₁₆NO]⁺•OCH₃190.1232Loss of methoxy (B1213986) radical
[C₁₂H₁₉N]⁺•CO₂177.1517Loss of carbon dioxide (after rearrangement)
[C₇H₇]⁺•C₆H₁₂NO₂91.0548Formation of stable tropylium (B1234903) ion
[C₆H₁₄NO₂]⁺•C₇H₅132.0970Loss of benzyl radical

Computational Chemistry and Theoretical Studies

Theoretical calculations complement experimental data by providing insights into the electronic structure, stability, and reactivity of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.orgorientjchem.org A key application is geometry optimization, where the algorithm calculates the lowest-energy three-dimensional arrangement of atoms, corresponding to the most stable molecular structure. auremn.org.br This process yields precise bond lengths, bond angles, and dihedral angles. For flexible molecules like this compound, DFT can identify multiple stable conformers and calculate their relative energies, predicting which shape is most likely to exist. researchgate.net These optimized geometries can then be used to calculate other properties, such as theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the results.

Frontier Molecular Orbital (FMO) theory is a framework for describing chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

HOMO: The highest energy orbital that contains electrons. It represents the molecule's ability to donate electrons, and its location highlights the most nucleophilic region.

LUMO: The lowest energy orbital that is empty. It represents the molecule's ability to accept electrons, indicating the most electrophilic region.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more easily polarized and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distributions on the molecule. This analysis can predict where the molecule is most likely to undergo nucleophilic or electrophilic attack and provides insight into its potential for intramolecular and intermolecular charge transfer. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. wolfram.com These potential values are then represented by a color spectrum, where different colors indicate distinct regions of charge.

Typically, the color-coding scheme is as follows:

Red and Yellow : Indicate regions of negative electrostatic potential. These areas are rich in electrons and are the most likely sites for electrophilic attack. researchgate.netresearchgate.net

Blue : Indicates regions of positive electrostatic potential. These areas are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net

Green : Represents areas of neutral or near-zero potential. wolfram.com

For this compound, MEP analysis can predict its reactive behavior. The map is calculated using quantum chemical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). uni-muenchen.deresearchgate.net Based on its structure, the MEP map for this compound would highlight specific reactive zones. The oxygen atoms of the carbonyl group in the ester and the nitrogen atom of the amine are electron-rich due to lone pairs. Consequently, these areas would appear as red or yellow on the MEP map, identifying them as primary sites for interaction with electrophiles (e.g., protons or Lewis acids). Conversely, the hydrogen atom of the amine group and regions near the aromatic ring's hydrogen atoms would show a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Reactive Sites of this compound from MEP Analysis.
Molecular RegionPredicted MEP ColorPotential (a.u.) Range (Illustrative)Predicted ReactivitySource
Carbonyl Oxygen (C=O)RedNegativeElectrophilic Attack researchgate.net
Amine Nitrogen (N-H)Yellow/RedNegativeElectrophilic Attack, Hydrogen Bonding uni-muenchen.deresearchgate.net
Amine Hydrogen (N-H)BluePositiveNucleophilic Attack researchgate.net
Aromatic Ring Face (π-system)Yellow/GreenSlightly NegativeElectrophilic Aromatic Substitution uni-muenchen.de

Predictions of Spectroscopic Parameters and Conformational Analysis

Computational chemistry provides powerful methods for predicting spectroscopic data and analyzing the conformational landscape of molecules like this compound. numberanalytics.com These predictions are crucial for interpreting experimental data and understanding the molecule's structural and dynamic properties.

Predictions of Spectroscopic Parameters: Theoretical calculations, primarily using DFT methods, can accurately predict various spectroscopic parameters. researchgate.net For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (¹H and ¹³C) can be calculated after optimizing the molecule's geometry. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps in the definitive assignment of signals and structural verification.

Conformational Analysis: Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through the rotation of its single bonds. numberanalytics.com For a flexible molecule like this compound, which contains several rotatable bonds (e.g., C-N, C-C, C-O), multiple low-energy conformations can exist. Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are used to explore the potential energy surface of the molecule and identify stable conformers. numberanalytics.comresearchgate.net

Table 2: Computational Methods in Characterizing this compound.
Analysis TypeComputational MethodPredicted ParametersSignificanceSource
Spectroscopy PredictionDFT (e.g., B3LYP/6-31G(d,p)) with GIAO¹H and ¹³C NMR chemical shifts, IR frequenciesAids in spectral assignment and structure confirmation. researchgate.net
Conformational AnalysisMolecular Mechanics (MM), DFT, Molecular Dynamics (MD)Low-energy conformers, relative energies, rotational barriersReveals the most stable 3D structure and molecular flexibility. numberanalytics.comresearchgate.net

Advanced Chromatographic and Separation Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is an indispensable technique in the analysis and purification of this compound and related compounds. It is used in two main capacities: analytical and preparative.

Analytical HPLC: Analytical HPLC is used to determine the purity of a sample and to quantify its components. For this compound, a common method is reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape. researchgate.net Detection is usually performed with a UV detector, as the benzyl group provides strong chromophoric activity. dlsu.edu.ph This method allows for the rapid assessment of purity, with research-grade material typically expected to be >95% pure.

Preparative HPLC: When isolation of a pure compound from a reaction mixture is required, preparative HPLC is employed. lcms.cz This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. dlsu.edu.ph Following a synthesis, preparative HPLC can be used to separate this compound from starting materials, by-products, or diastereomers. google.com Fractions corresponding to the desired product peak are collected, and the solvent is removed to yield the purified compound. This is particularly useful for obtaining high-purity material for subsequent research steps.

Table 3: Typical HPLC Parameters for this compound.
ParameterAnalytical HPLCPreparative HPLCSource
Purpose Purity assessment, quantificationIsolation and purification dlsu.edu.phlcms.cz
Column Type Reversed-Phase (e.g., C18, 4.6 mm ID)Reversed-Phase (e.g., C8, C18, >20 mm ID) researchgate.netgoogle.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile/Water or Methanol/Water, often isocratic researchgate.net
Detector UV (e.g., 254 nm, 270 nm)UV, Mass Spectrometry (MS) researchgate.netdlsu.edu.ph
Flow Rate ~1.0 mL/min>20 mL/min researchgate.netdlsu.edu.ph
Injection Volume 5-20 µL>100 µL, up to several mL researchgate.netdlsu.edu.ph

Techniques for Determining Enantiomeric Excess and Diastereomeric Ratios

In stereoselective synthesis, accurately determining the stereochemical purity of the product is critical. For chiral compounds like this compound, this involves measuring enantiomeric excess (ee) and, in relevant cases, diastereomeric ratios (d.r.).

Enantiomeric Excess (ee): Enantiomeric excess quantifies the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other in a mixture. wikipedia.org A sample of pure L-enantiomer has an ee of 100%, while a racemic mixture has an ee of 0%. wikipedia.org The primary method for determining the ee of this compound is chiral HPLC. This technique uses a stationary phase that is itself chiral (e.g., Chiralcel columns), allowing for the separation of the two enantiomers (L and D forms). rsc.org The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The ee can be calculated from the relative areas of the two peaks in the chromatogram. Polarimetry, which measures the optical rotation of the sample, can also provide an indication of optical purity, which is often identical to the ee. wikipedia.org

Diastereomeric Ratio (d.r.): When this compound is a component in a larger molecule containing other stereocenters, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or non-chiral HPLC. researchgate.net The diastereomeric ratio is most commonly determined by ¹H NMR spectroscopy. researchgate.netrsc.org In the NMR spectrum of a diastereomeric mixture, some protons will have slightly different chemical shifts for each diastereomer. By integrating the signals corresponding to each diastereomer, their relative ratio (d.r.) can be accurately calculated. researchgate.netrsc.org LC/MS analysis can also be used to separate and quantify diastereomers. rsc.org

Table 4: Methods for Stereochemical Analysis.
ParameterPrimary TechniquePrincipleSource
Enantiomeric Excess (ee)Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase leads to separation. rsc.org
Diastereomeric Ratio (d.r.)¹H NMR SpectroscopyDiastereomers exhibit distinct signals with different chemical shifts; integration provides the ratio. researchgate.netrsc.org
Diastereomeric Ratio (d.r.)HPLC or LC/MSDiastereomers have different physical properties, allowing separation on standard columns. rsc.org

Future Directions and Emerging Research Trajectories for Methyl Benzyl L Valinate

Innovations in Green Chemical Synthesis and Sustainable Production

The future of Methyl benzyl-L-valinate synthesis is increasingly geared towards environmentally benign processes that align with the principles of green chemistry. acs.orgnih.gov Research is focused on replacing hazardous reagents and solvents with sustainable alternatives, minimizing waste, and improving energy efficiency. acs.orglongdom.org A promising avenue is the use of plant-based extracts as catalysts or reaction media, a technique successfully demonstrated in the synthesis of nanoparticles. This approach avoids the need for harsh chemicals and utilizes renewable resources. longdom.org Another key area is the adoption of ionic liquids as green catalysts for esterification, which can simplify work-up procedures and offer a recyclable alternative to traditional volatile organic solvents. researchgate.net

Furthermore, direct biocatalytic transformations are being explored to streamline production. rsc.org For example, the use of enzymes in non-conventional, recyclable solvents like 2-methyl-2-butanol can lead to racemization-free amidation of unprotected amino acids, significantly improving atom economy and reducing waste compared to traditional chemical methods. rsc.org The development of continuous flow processes, which can eliminate the need for intermediate purifications and utilize robust heterogeneous catalysts, also represents a significant step towards more sustainable, scalable production. rsc.org

Conventional Method ComponentPotential Green AlternativeKey AdvantageSource Concept
Volatile Organic Solvents (e.g., Dichloromethane)Ionic Liquids, 2-methyl-2-butanol, WaterReduced pollution, recyclability, improved safety. researchgate.netrsc.orgGreen catalysis and biocatalysis.
Stoichiometric Reagents (e.g., Thionyl chloride)Enzymatic Catalysis (e.g., Lipases, CalB)High selectivity, mild reaction conditions, avoids protecting groups, reduced waste. acs.orgrsc.orgBiocatalytic amide/ester formation.
Hazardous Methylating Agents (e.g., Methyl iodide)Methanol (B129727) with p-toluenesulfonic acidLower toxicity, produces water as a byproduct. nih.govSafer synthesis routes.
Batch ProcessingContinuous Flow ReactorsImproved efficiency, scalability, reduced need for intermediate purification. rsc.orgProcess intensification.
Table 1. Comparison of Conventional vs. Green Synthesis Approaches for Amino Acid Derivatives.

Exploration of New Stereoselective Transformations and Methodologies

Advancements in asymmetric catalysis are set to provide more efficient and precise methods for synthesizing this compound and its derivatives. frontiersin.orgnih.govrsc.orgresearchgate.netnih.gov Research is moving beyond classical techniques to explore novel catalytic systems that offer high stereocontrol and functional group tolerance. researchgate.netrsc.orgmtak.hu This includes the use of chiral aldehyde catalysis and the development of binary systems, such as combining a Zn-Schiff base complex with a chiral BINOL aldehyde, to achieve high enantioselectivity in reactions like α-allylation of N-unprotected amino acid esters. frontiersin.orgnih.gov

Metathesis reactions, which are known for their stereocontrolled transformations that leave chiral sp3 centers untouched, present another fertile ground for innovation. mtak.hu The development of new organocatalytic and transition-metal-catalyzed reactions, such as asymmetric electrochemical couplings, offers pathways to form complex nitrogen-containing molecules under mild conditions. nih.gov These advanced methodologies are crucial for creating derivatives with multiple stereocenters in a controlled manner, a key requirement for many modern pharmaceuticals. rsc.org

MethodologyDescriptionPotential Application for this compoundKey Benefit
Chiral Aldehyde CatalysisUtilizes chiral catalysts, such as those derived from BINOL aldehyde, to control stereoselectivity in the functionalization of amino acid esters. frontiersin.orgnih.govAsymmetric α-functionalization to introduce new substituents while maintaining the L-valinate stereocenter.High enantioselectivity without the need for protecting groups. nih.gov
Asymmetric Electrochemical OrganocatalysisCombines a chiral catalyst with a redox mediator for anodic oxidation (e.g., Shono-type oxidation) to couple amines with ketones. nih.govFormation of new C-C bonds at the α-carbon to create complex derivatives.Economically feasible, versatile, and avoids harsh chemical oxidants. nih.gov
Ring-Rearrangement Metathesis (RRM)A stereocontrolled process using catalysts (e.g., Ru-based) to rearrange olefin-containing molecules, preserving existing chiral centers. mtak.huSynthesis of novel heterocyclic derivatives by incorporating the valinate structure into a new ring system.High functional group tolerance and precise control over molecular architecture. mtak.hu
Table 2. Emerging Stereoselective Methodologies and Their Potential Applications.

Development of Hybrid Synthetic and Biotechnological Approaches

The integration of chemical and biological catalysis, known as chemoenzymatic synthesis, is a rapidly growing field that promises to combine the versatility of chemical reactions with the unparalleled selectivity of enzymes. acs.orgnih.goviupac.orgtandfonline.com Future research will likely focus on developing one-pot, multi-step processes where biocatalysts and chemocatalysts work in tandem. tandfonline.comnih.gov For instance, an engineered enzyme could perform a highly stereoselective transformation on a substrate, which is then further modified in the same vessel by a chemical catalyst. tandfonline.com This approach has been successfully used to synthesize derivatives of N-phenyl glycine (B1666218). tandfonline.com

Enzymes such as imine reductases (IREDs), oxidoreductases, and C–N lyases are being engineered and screened for their ability to catalyze the synthesis of N-substituted α-amino esters from α-ketoesters and amines. manchester.ac.ukresearchgate.netnih.govacs.org These biocatalytic reactions are often performed under mild, aqueous conditions and can produce enantiomerically pure products with high conversion rates. manchester.ac.ukresearchgate.net The use of whole-cell biocatalysts further simplifies the process by providing a self-contained system with all necessary cofactors, offering a sustainable and cost-effective manufacturing strategy. nih.gov

Hybrid ApproachKey ComponentsExemplar ReactionAdvantage for Synthesis
One-Pot Chemoenzymatic SynthesisChemical catalyst (e.g., Au/TiO2) + Biocatalyst (e.g., engineered myoglobin). tandfonline.comReduction of a nitroarene followed by enzyme-catalyzed carbene insertion into an N-H bond. tandfonline.comHigh efficiency, reduced purification steps, and operation in aqueous media. tandfonline.com
Biocatalytic Reductive AminationImine Reductases (IREDs), Glucose Dehydrogenase (for cofactor recycling). manchester.ac.ukresearchgate.netDirect reductive coupling of α-ketoesters and amines to form N-substituted α-amino esters. manchester.ac.ukresearchgate.netHigh enantioselectivity for both (S) and (R) enantiomers, scalability, and mild reaction conditions. researchgate.net
Engineered C-N Lyase CatalysisEngineered Ethylenediamine-N,N-disuccinic acid (EDDS) lyase. nih.govAddition of secondary amines to fumarate to produce N,N-disubstituted L-aspartic acids. nih.govUnlocks new biocatalytic routes to tertiary amines and highly functionalized amino acids. nih.gov
Table 3. Examples of Hybrid and Biotechnological Synthetic Strategies.

Advanced Computational Design of Derivatives with Tailored Properties

In silico modeling and computational chemistry are becoming indispensable tools for accelerating the discovery and optimization of new molecules. scispace.comnih.gov Future research on this compound will extensively use these methods to design derivatives with specific, pre-determined properties. nih.gov Computational techniques such as molecular docking, virtual screening, and de novo design allow researchers to predict how a molecule will interact with a biological target, such as a protein or enzyme, before it is ever synthesized. openmedicinalchemistryjournal.com This rational design approach significantly reduces the time and cost associated with traditional trial-and-error discovery. scispace.com

Computational Tool/MethodFunctionApplication to Derivative DesignDesired Outcome
Molecular DockingPredicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.comSimulate the binding of virtual this compound derivatives to a specific protein target.Identify derivatives with high predicted binding affinity and optimal fit in the target's active site.
Virtual ScreeningComputationally screen large libraries of molecules to identify those most likely to bind to a drug target. openmedicinalchemistryjournal.comFilter a large virtual library of derivatives to prioritize a smaller, more promising set for synthesis.Efficient identification of lead compounds with desired activity.
De Novo DesignAlgorithms that build novel molecules with desired properties from scratch within the constraints of a target's binding site. nih.govopenmedicinalchemistryjournal.comGenerate entirely new molecular structures based on the this compound scaffold that are tailored to fit a specific biological target.Discovery of novel, potent, and patentable chemical entities.
Machine Learning (e.g., Graph Neural Networks)Predicts molecular properties (solubility, toxicity, etc.) based on the molecule's structure. rsc.orgproquest.comEvaluate designed derivatives for their ADMET properties in silico. Prioritize candidates with favorable drug-like properties and a higher probability of clinical success.
Table 4. Computational Workflow for the Design of Tailored Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.